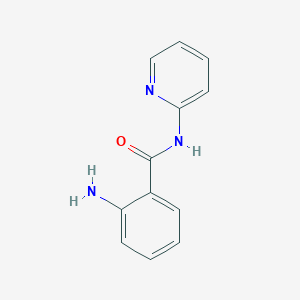

4-(1H-imidazol-1-yl)aniline

Übersicht

Beschreibung

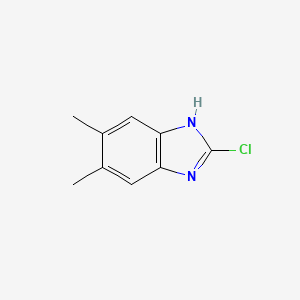

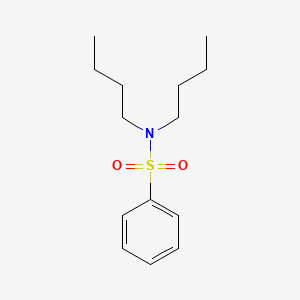

4-(1H-imidazol-1-yl)aniline is a compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is also known by other names such as 1-(4-Aminophenyl)imidazole and 4-Imidazol-1-yl-phenylamine .

Synthesis Analysis

While specific synthesis methods for 4-(1H-imidazol-1-yl)aniline were not found in the search results, imidazole, a related compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia .Molecular Structure Analysis

The IUPAC name for this compound is 4-imidazol-1-ylaniline . Its InChI is InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 and its InChIKey is LVOASPZGXNAHJI-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=CC(=CC=C1N)N2C=CN=C2 .Chemical Reactions Analysis

4-(1H-imidazol-1-yl)aniline has been used as a ligand in mixed-mode chromatography . It was immobilized on Sepharose CL-6B for this purpose . Adsorption equilibria of immunoglobulin G (IgG) and bovine serum albumin (BSA) to AN-Sepharose were studied at extensive pH values (4.0-8.8) and salt concentrations (0-1.0 mol/L) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

1. Use in Mixed-Mode Chromatography for Antibody Purification

- Summary of Application: “4-(1H-imidazol-1-yl)aniline” (AN) is used as a ligand in mixed-mode chromatography for antibody purification .

- Methods of Application: AN is immobilized on Sepharose CL-6B (AN-Sepharose) for use in this application .

2. Use in the Synthesis of Homoleptic Iridium Triplet Emitters

- Summary of Application: This compound is used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters . These emitters are used as blue phosphorescent emitters in Organic Light Emitting Diodes (OLEDs).

- Methods of Application: The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .

3. Use in the Synthesis of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines

- Summary of Application: A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones . These compounds were evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities.

4. Use in the Synthesis of Antioxidant Compounds

- Summary of Application: “4-(1H-imidazol-1-yl)aniline” is used in the synthesis of antioxidant compounds . Specifically, it is used in the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .

- Results or Outcomes: The synthesized compounds were evaluated for antioxidant activity using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

5. Use in the Evaluation of Estrogenicity of Phenolic Xenoestrogens

- Summary of Application: “4-(1H-imidazol-1-yl)aniline” is used in the evaluation of estrogenicity of phenolic xenoestrogens .

6. Use in the Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

The compound has been used as a new ligand of mixed-mode chromatography for antibody purification . The results indicate that 4-(1H-imidazol-1-yl)aniline is a promising ligand of mixed-mode chromatography for antibody purification from a complex feedstock . This suggests potential future directions in the field of biochemistry and pharmaceuticals.

Eigenschaften

IUPAC Name |

4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOASPZGXNAHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313142 | |

| Record name | 4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)aniline | |

CAS RN |

2221-00-3 | |

| Record name | 4-(1H-Imidazol-1-yl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2221-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)